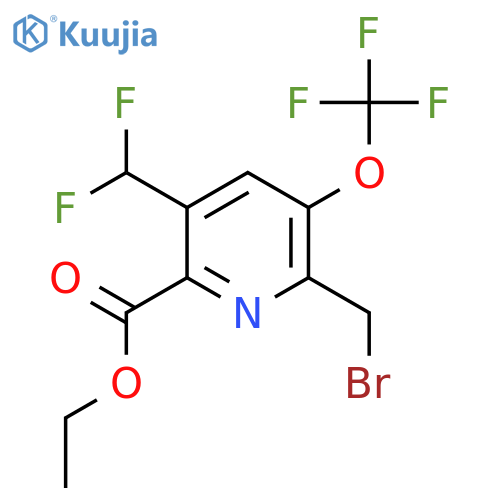Cas no 1805281-92-8 (Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate)

1805281-92-8 structure
商品名:Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate
CAS番号:1805281-92-8
MF:C11H9BrF5NO3
メガワット:378.090080022812
CID:4845594
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate
-
- インチ: 1S/C11H9BrF5NO3/c1-2-20-10(19)8-5(9(13)14)3-7(6(4-12)18-8)21-11(15,16)17/h3,9H,2,4H2,1H3
- InChIKey: ZZUUXCMJOAAXEA-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C=C(C(F)F)C(C(=O)OCC)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 355
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.8
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029079195-1g |
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate |
1805281-92-8 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate 関連文献
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
1805281-92-8 (Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate) 関連製品
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
